molecular formula C23H18N4O2 B11538046 N-(2-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(2-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11538046
M. Wt: 382.4 g/mol
InChI Key: BQVMHGBNJVOWGD-MFKUBSTISA-N
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Description

N-(2-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules. The indole ring system is known for its wide range of pharmacological activities, making this compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of an indole-3-carboxaldehyde with a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted indole or hydrazone derivatives.

Scientific Research Applications

N-(2-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The hydrazone group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • N-(2-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Uniqueness

N-(2-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the indole moiety, which imparts distinct pharmacological properties. The indole ring system is known for its ability to interact with a wide range of biological targets, making this compound particularly versatile in medicinal chemistry.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-benzamido-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C23H18N4O2/c28-22(16-8-2-1-3-9-16)26-21-13-7-5-11-19(21)23(29)27-25-15-17-14-24-20-12-6-4-10-18(17)20/h1-15,24H,(H,26,28)(H,27,29)/b25-15+

InChI Key

BQVMHGBNJVOWGD-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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